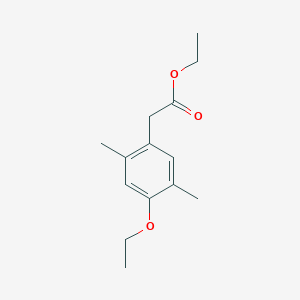
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester is an organic compound with the molecular formula C14H20O3. It consists of 20 hydrogen atoms, 14 carbon atoms, and 3 oxygen atoms . This compound is a derivative of phenylacetic acid and is characterized by the presence of ethoxy and dimethyl groups on the phenyl ring.
Vorbereitungsmethoden
The synthesis of 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester can be achieved through various synthetic routes. One common method involves the esterification of 2,5-Dimethyl-4-ethoxy-phenylacetic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield .
Analyse Chemischer Reaktionen
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester undergoes several types of chemical reactions, including:
Reduction: Reduction of the ester with lithium aluminum hydride results in the formation of the corresponding alcohol.
Grignard Reaction: Reaction with a Grignard reagent can produce tertiary alcohols.
Common reagents used in these reactions include hydrochloric acid for hydrolysis, lithium aluminum hydride for reduction, and various Grignard reagents for the formation of tertiary alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding acid and alcohol. Additionally, it can participate in nucleophilic acyl substitution reactions, where the ester group is replaced by a nucleophile .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyl-4-ethoxy-phenylacetic acid ethyl ester can be compared with other similar compounds, such as:
2-(4-Ethyl-2,5-dimethoxyphenyl)acetic acid, methyl ester: This compound has a similar structure but contains methoxy groups instead of ethoxy groups.
2,5-Dimethyl-4-ethoxy-phenylacetic acid: The parent acid of the ester, which lacks the ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
ethyl 2-(4-ethoxy-2,5-dimethylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-5-16-13-8-10(3)12(7-11(13)4)9-14(15)17-6-2/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDQDADPVWLNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)CC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














